

In-Depth Technical Guide: 4-Bromo-2-methoxy-6-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylaniline

Cat. No.: B1311259

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CAS Number: 348169-39-1

This technical guide provides a comprehensive overview of **4-Bromo-2-methoxy-6-methylaniline**, a key intermediate in pharmaceutical research and development. The document details its chemical properties, synthesis, and emerging applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Data

4-Bromo-2-methoxy-6-methylaniline is a substituted aniline with the molecular formula C₈H₁₀BrNO. Its chemical structure features a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the aniline ring.

Property	Value	Source
CAS Number	348169-39-1	[1]
Molecular Formula	C ₈ H ₁₀ BrNO	[2]
Molecular Weight	216.08 g/mol	[2]
Appearance	Not explicitly stated, but related anilines are often crystalline solids or liquids.	
Solubility	No specific data found. Anilines generally exhibit solubility in organic solvents.	
Melting Point	Not available	
Boiling Point	Not available	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-methoxy-6-methylaniline** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of substituted anilines. A likely multi-step synthesis would involve the protection of the amino group of a substituted aniline, followed by bromination and subsequent deprotection.

A potential synthetic workflow is outlined below. This proposed pathway is based on a known procedure for the synthesis of the related compound, 4-bromo-2-methylaniline.[\[3\]](#)



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Caption: Proposed synthetic workflow for **4-Bromo-2-methoxy-6-methylaniline**.

Experimental Protocol: Proposed Synthesis

Step 1: Protection of the Amino Group (Acetylation)

- In a suitable reaction vessel, dissolve 2-methoxy-6-methylaniline in a suitable solvent such as acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the reaction mixture under reflux for a specified period to ensure complete conversion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product.
- Filter the precipitate, wash with water, and dry to obtain N-(2-methoxy-6-methylphenyl)acetamide.

Step 2: Bromination

- Dissolve the N-(2-methoxy-6-methylphenyl)acetamide in a suitable solvent like chloroform or acetic acid.
- Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature to prevent side reactions.
- Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
- After the reaction is complete, quench any excess bromine and neutralize the reaction mixture.
- Extract the product with an organic solvent, wash the organic layer, and dry it over a drying agent like anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude N-(4-bromo-2-methoxy-6-methylphenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

- Reflux the N-(4-bromo-2-methoxy-6-methylphenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
- Monitor the hydrolysis by TLC until the acetylated intermediate is no longer present.
- Cool the reaction mixture and neutralize it to precipitate the final product, **4-Bromo-2-methoxy-6-methylaniline**.
- Filter the product, wash it with water, and dry it.
- Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development

Recent patent literature has highlighted the use of **4-Bromo-2-methoxy-6-methylaniline** as a key starting material in the synthesis of potent inhibitors of the NLRP3 inflammasome.^{[4][5]} The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like interleukin-1 β (IL-1 β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

A patent describes a synthetic route where **4-Bromo-2-methoxy-6-methylaniline** undergoes a cyanation reaction, followed by further transformations to yield the final NLRP3 inhibitor.^[4]



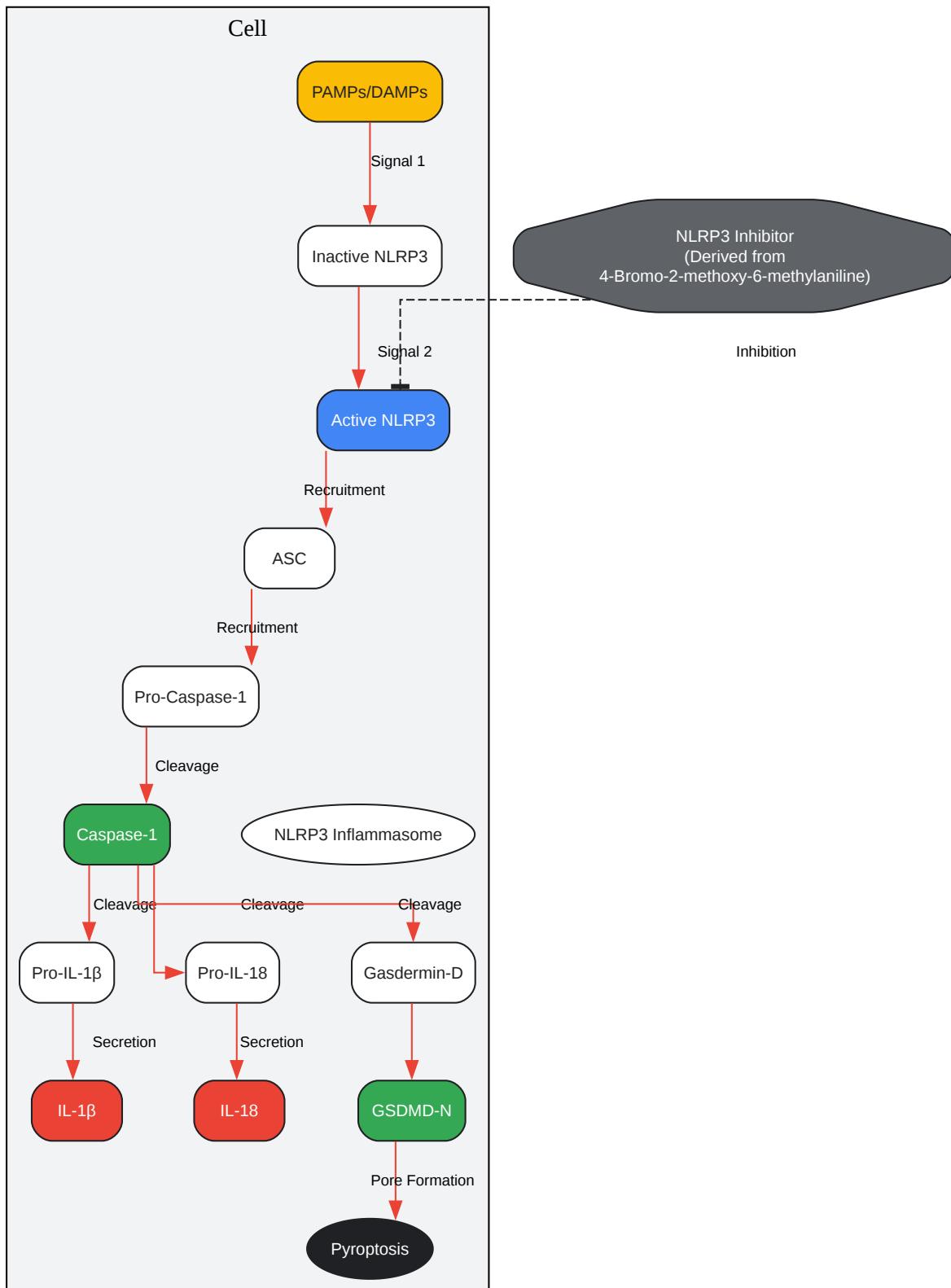
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Caption: Synthetic application of **4-Bromo-2-methoxy-6-methylaniline**.

Signaling Pathway: NLRP3 Inflammasome

The therapeutic potential of compounds derived from **4-Bromo-2-methoxy-6-methylaniline** lies in their ability to inhibit the NLRP3 inflammasome signaling pathway. This pathway is a central mediator of inflammation and is a key target for the development of drugs to treat a

variety of diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[6]



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Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition.

Quantitative Data: Spectral Information

While a comprehensive set of experimental spectra for **4-Bromo-2-methoxy-6-methylaniline** is not available, data for structurally related compounds can provide valuable insights for characterization.

Spectral Data Type	Related Compound	Key Features	Source
¹ H NMR	4-Bromo-2-methylaniline	Signals corresponding to aromatic protons, the amino group protons, and the methyl group protons.	[3]
¹ H NMR	4-Bromo-2,6-dimethylaniline	Aromatic proton signals and distinct signals for the two methyl groups and the amino protons.	[7]
IR	4-Bromo-2-methylaniline	Characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and methyl groups, and C-Br stretching.	[8]
IR	4-Bromo-2-methoxyaniline	N-H stretching of the amine, C-O stretching of the methoxy group, and C-Br stretching.	[9]
MS	4-Bromo-2,6-diethylaniline	Molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns.	[10]
Predicted MS	4-bromo-2-methoxy-6-methylaniline hydrobromide	Predicted m/z for various adducts including [M+H] ⁺ .	[11]

This technical guide consolidates the available information on **4-Bromo-2-methoxy-6-methylaniline**, highlighting its significance as a building block in the synthesis of pharmacologically active molecules, particularly NLRP3 inflammasome inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

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